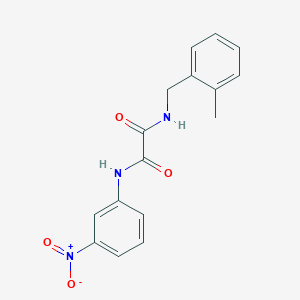

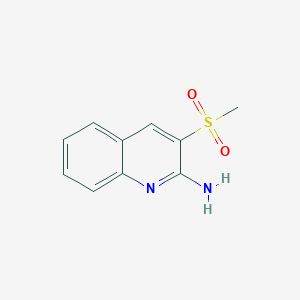

3-(Methylsulfonyl)-2-quinolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

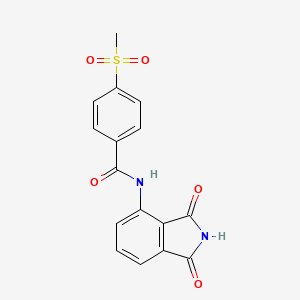

“3-(Methylsulfonyl)-2-quinolinamine” is likely a compound that contains a quinoline backbone with a methylsulfonyl group attached at the 3rd position. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A methylsulfonyl group (CH3-SO2-) is a sulfur-containing group that is quite polar and can participate in hydrogen bonding .

Molecular Structure Analysis

The molecular structure of “3-(Methylsulfonyl)-2-quinolinamine” would likely be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of “3-(Methylsulfonyl)-2-quinolinamine” would likely be influenced by the electron-rich quinoline ring and the electron-withdrawing methylsulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methylsulfonyl)-2-quinolinamine” would depend on its molecular structure. It would likely be a solid at room temperature with a high melting point due to the presence of the aromatic ring .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

3-(Methylsulfonyl)-2-quinolinamine derivatives have shown significant antibacterial activity. For instance, 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide demonstrated effective in vitro activity against pathogens important in veterinary medicine, including Treponema hyodysenteriae, which causes swine dysentery. It also provided complete protection in pigs against swine dysentery in vivo over a 21-day period (Dirlam, Presslitz, & Williams, 1983).

Antileishmanial and Antitumor Activities

Studies on 8-quinolinamine derivatives, which include 3-(Methylsulfonyl)-2-quinolinamine, have revealed their potential in treating Leishmania donovani infections, a cause of leishmaniasis. A specific derivative, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, showed high efficacy against these infections in hamsters. Additionally, these compounds have been explored for their antitumor activities, demonstrating potential as therapeutic agents (Johnson & Werbel, 1983).

Antiarrhythmic and Antiangiogenic Properties

Certain derivatives of 3-(Methylsulfonyl)-2-quinolinamine, such as N-[4-[2-hydroxy-3-[methyl(2-quinolinylmethyl)amino] propoxy]phenyl]methanesulfonamide, have been identified as potent class III antiarrhythmic agents. These compounds have shown effectiveness in vitro and in vivo, including the ability to restore sinus rhythm from ventricular fibrillation in some instances (Butera et al., 1991). Moreover, compounds like 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one have been synthesized as efficient inhibitors of KDR, a kinase involved in angiogenesis (Payack et al., 2005).

Antimalarial and Broad-Spectrum Anti-Infective Applications

The synthesis of newer classes of 8-quinolinamines, including 3-(Methylsulfonyl)-2-quinolinamine derivatives, has shown promise in treating drug-resistant parasites. These compounds demonstrated potent antimalarial activity, with some curing animal models at specific dosages. They also exhibited notable antileishmanial, antifungal, and antibacterial activities, presenting a promising structural class for broad-spectrum anti-infective agents (Jain et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylsulfonylquinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEHJEFANSBDSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC=CC=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)-2-quinolinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)